molecular formula C12H25ClN2O B1421460 N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 108992-66-1

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1421460
CAS No.: 108992-66-1
M. Wt: 248.79 g/mol
InChI Key: BIOZBHCUXCEBCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride involves the reaction of piperidine-4-carboxylic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • N,N-diisopropyl-4-piperidinecarboxamide
  • N,N-bis(ethyl)piperidine-4-carboxamide
  • N,N-bis(methyl)piperidine-4-carboxamide

Comparison: N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N,N-di(propan-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11;/h9-11,13H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOZBHCUXCEBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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